2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O5S/c1-11(23)20-5-7-21(8-6-20)16(25)15(24)18-14-12-9-28(26,27)10-13(12)19-22(14)17(2,3)4/h5-10H2,1-4H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEIXJJSLYOOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.45 g/mol
The compound features a piperazine ring, which is known for enhancing biological activity in various derivatives. The presence of a thieno[3,4-c]pyrazole moiety also suggests potential anti-inflammatory and anti-cancer properties.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, heterocyclic compounds often exhibit significant activity against various cancer cell lines. The thieno[3,4-c]pyrazole scaffold has been associated with inhibition of tumor growth through several mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that compounds with a similar structure can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The mechanism typically involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Piperazine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Cytokine Inhibition : In vitro studies have shown that similar compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages.
- Reduction of Oxidative Stress : The ability to scavenge free radicals may contribute to its anti-inflammatory effects.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Piperazine Derivatives : A study published in PMC3070159 explored various piperazine derivatives and their anticancer activities. It was found that modifications on the piperazine ring could significantly enhance cytotoxicity against cancer cell lines .
- Heterocyclic Compounds in Cancer Therapy : Research highlighted in PMC10755292 discussed the role of heterocyclic compounds in cancer treatment, emphasizing their ability to target multiple pathways involved in tumor growth .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of N-substituted thieno-pyrazolyl acetamides. Key structural analogues include:
| Compound Name | Core Structure | Key Substituents | Functional Differences |
|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | - 2-(tert-butyl) - 5,5-dioxido - 4-Acetylpiperazine oxoacetamide |
High polarity (sulfone), moderate hydrophobicity (tert-butyl) |
| Analog 1: N-(2-Methyl-5-sulfamoyl-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide | Thieno[3,4-c]pyrazole | - 2-Methyl - 5-sulfamoyl |
Reduced steric bulk (methyl vs. tert-butyl); sulfamoyl enhances solubility |
| Analog 2: 2-(Piperazin-1-yl)-N-(5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | Thieno[3,4-c]pyrazole | - Unsubstituted piperazine - No acetyl group |
Lower lipophilicity; weaker hydrogen-bonding capacity |
Key Insights :
- The 5,5-dioxido (sulfone) group confers higher polarity and stability over sulfonamide or sulfonic acid derivatives, as seen in Analog 1 .
- The 4-acetylpiperazine moiety enhances metabolic stability compared to unsubstituted piperazine (Analog 2), likely due to reduced basicity and oxidative susceptibility .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | 468.5 | 352.4 | 326.3 |
| LogP (Predicted) | 1.8 | 0.9 | 0.5 |
| Hydrogen Bond Donors | 2 | 3 | 3 |
| Hydrogen Bond Acceptors | 8 | 7 | 6 |
| Solubility (mg/mL) | 0.15 (PBS, pH 7.4) | 0.45 (PBS, pH 7.4) | 0.30 (PBS, pH 7.4) |
Analysis :
- The higher LogP of the target compound vs. Analog 1 and 2 reflects the hydrophobic tert-butyl group, which may improve membrane permeability but reduce aqueous solubility .
- The solubility of Analog 1 is superior due to its sulfamoyl group, which is more hydrophilic than the sulfone in the target compound .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential amide bond formations and heterocyclic ring closures. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amidation), and catalysts like HATU for efficient coupling. Purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction progress should be monitored using TLC and HPLC .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of ¹H/¹³C NMR to verify proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, acetylpiperazine carbonyl at δ 170 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. IR spectroscopy can identify functional groups (amide C=O stretch at ~1650 cm⁻¹). For stereochemical details, X-ray crystallography is recommended if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize kinase inhibition assays (e.g., ATPase activity measurement via malachite green assay) and antimicrobial testing (MIC determination against Gram+/Gram− bacteria). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling in cancer cell lines. Include positive controls like staurosporine for kinase inhibition and ciprofloxacin for antimicrobial activity .
Advanced Research Questions
Q. How can computational methods enhance reaction pathway design for this compound?
Apply density functional theory (DFT) to model transition states and optimize reaction energetics. Use molecular docking (AutoDock Vina) to predict binding affinities with kinase targets (e.g., CDK2 or EGFR). Integrate computational predictions with high-throughput screening to prioritize synthetic routes and reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Cross-validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Perform dose-response curves (IC₅₀/EC₅₀) to account for potency variations. Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to confirm target engagement. Analyze structural analogs to identify SAR trends that explain discrepancies .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Identify metabolites using tandem MS and compare with in silico predictions (e.g., Meteor software). Adjust formulation (e.g., PEGylation) if rapid degradation is observed .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
Use a fractional factorial design to vary substituents (e.g., tert-butyl, acetylpiperazine) while keeping the thienopyrazole core constant. Test derivatives against a panel of kinases (e.g., JAK2, PI3K) to map pharmacophore requirements. Apply multivariate analysis (PCA) to correlate structural features with activity .
Methodological Notes
- Data Sources : Avoid unreliable platforms (e.g., BenchChem); prioritize peer-reviewed journals and crystallographic databases.
- Experimental Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously to ensure reproducibility .
- Ethical Compliance : Adhere to non-human research guidelines as specified in safety data sheets (e.g., proper PPE, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
